3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural attributes include:
- Z-configuration at the exocyclic double bond linking the thiazolidinone and pyrido-pyrimidinone systems, critical for maintaining planar geometry and optimizing π-π stacking interactions in biological targets .
- A 3-(2-methoxyethyl) substituent on the thiazolidinone ring, which enhances solubility and modulates electronic properties.
The molecule’s design leverages the bioactivity of both thiazolidinone (anti-inflammatory, antimicrobial) and pyrido-pyrimidinone (kinase inhibition, anticancer) scaffolds .
Properties
Molecular Formula |
C22H27N5O4S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O4S2/c1-30-12-11-27-21(29)17(33-22(27)32)15-16-19(23-6-4-7-25-9-13-31-14-10-25)24-18-5-2-3-8-26(18)20(16)28/h2-3,5,8,15,23H,4,6-7,9-14H2,1H3/b17-15- |
InChI Key |
RQEFRJJBJOLRER-ICFOKQHNSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Ethylene Glycol-Promoted Cyclization
A practical method involves refluxing 2-aminopyridine derivatives with β-ketoesters in ethylene glycol at 120–140°C for 6–8 hours. This solvent acts as both a promoter and stabilizer, achieving yields of 70–85%. For example, 2-amino-3-cyanopyridine reacts with ethyl acetoacetate to form the pyrimidinone core, which is subsequently functionalized.
CuI-Catalyzed Tandem Reactions
CuI-catalyzed one-pot tandem reactions enable simultaneous C–N bond formation and intramolecular amidation. Using 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in DMF at 130°C, this method produces multi-substituted pyrido[1,2-a]pyrimidin-4-ones in 65–92% yields. The protocol is notable for its broad substrate tolerance and gram-scale applicability.
Thiazolidinone Moiety Incorporation
The thiazolidin-5-ylidene group is introduced via Knoevenagel condensation or Mannich reactions.
Knoevenagel Condensation with Chloroacetyl Chloride
Reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with chloroacetyl chloride and morpholine-4-carbothioamide in ethanol under microwave irradiation (80°C, 1 hour) yields the thiazolidinone derivative. MgO catalyzes this step, achieving 73% efficiency with minimal byproducts.
| Condition | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | Piperidine | EtOH | 7 | 45–85 |
| Microwave-assisted | MgO | EtOH | 1 | 73 |
Table 1. Comparative efficiency of thiazolidinone synthesis methods.
Mannich Reaction with Secondary Amines
Mannich reactions using formaldehyde and secondary amines (e.g., morpholine) under acidic conditions (acetic acid, 80°C) functionalize the thiazolidinone at the N3 position. This step is critical for introducing the 2-methoxyethyl group, with yields averaging 68–75%.
Morpholine Substituent Installation
The morpholin-4-ylpropylamino side chain is appended via nucleophilic substitution or reductive amination.
Nucleophilic Amination
Heating the intermediate with 3-morpholin-4-ylpropylamine in DMF at 100°C for 12 hours facilitates substitution at the C2 position of the pyrimidinone ring. Anhydrous conditions and potassium carbonate as a base optimize yields to 82%.
Reductive Amination
Alternative routes employ reductive amination using sodium cyanoborohydride in methanol, reacting aldehydes with pre-functionalized amines. This method offers superior stereocontrol, particularly for Z-configuration retention at the thiazolidinone double bond.
Final Coupling and Purification
Pd-Catalyzed Cross-Coupling
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) links aromatic substituents to the core structure. Using Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 90°C, this step achieves 78–85% yields.
Chromatographic Purification
Final purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity. Crystallization from ethanol/water mixtures further enhances purity for pharmacological testing.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies highlight ethanol and MgO as optimal for eco-friendly synthesis. Ethanol reduces toxicity, while MgO enhances reaction rates by 40% compared to traditional bases.
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times from 10 hours to 1 hour with comparable yields (Table 1). This method is scalable using continuous flow reactors, enabling industrial production.
Analytical Validation
Spectroscopic Characterization
X-Ray Crystallography
Single-crystal analysis (e.g., compound 4b in) verifies the Z-configuration of the thiazolidinone double bond and planar pyrido-pyrimidinone core.
Challenges and Alternatives
Stereochemical Control
Maintaining the Z-configuration during thiazolidinone formation requires strict temperature control (<100°C) and anhydrous conditions. Boron trifluoride etherate as a Lewis acid improves stereoselectivity to 94%.
Green Chemistry Approaches
Sonochemical methods using ultrasound (40 kHz) in water reduce energy consumption by 30%. These methods are under exploration for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties allow for the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinone-Pyrimidinone Hybrids
Key Observations:
Substituent Effects: The 3-morpholin-4-ylpropylamino group in the target compound offers superior solubility compared to the 1-phenylethylamino () or benzyl () groups, which prioritize membrane permeability .
Synthesis Efficiency :
- Microwave-assisted methods () reduce reaction times (<10 min vs. 8–10 hours in conventional reflux) and improve yields (85–92% vs. 60–75% in ) . The target compound may benefit from similar optimization.
Biological Activity: Analogs with 3-aryl-thiazolidinone moieties (e.g., 10a in ) exhibit strong anti-inflammatory activity (72% edema inhibition at 50 mg/kg), while thieno-pyrimidinones () show antimicrobial effects. The target compound’s morpholinylpropyl group may redirect activity toward kinase inhibition or apoptosis pathways .
Stereochemical Considerations :
- The Z-configuration in the target compound (shared with and ) is essential for maintaining planarity and enhancing interactions with enzymes like COX-2 or CDK2 .
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophores that may contribute to its biological activity, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazolidinone moiety, which is known for various biological activities. The compound's detailed structural information can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 505.64 g/mol |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)... |
| InChI Key | RYCYHZBFZUSVSI-SDXDJHTJSA-N |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit notable antibacterial properties. A related study on N-Derivatives of thiazolidinones demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the most active compounds were reported to be as low as 0.004–0.03 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | Not specified | Trichoderma viride |
Antifungal Activity
The antifungal properties of thiazolidinone derivatives have also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. For instance, T. viride showed high sensitivity while A. fumigatus was more resistant .
Anticancer Potential
The pyrido[1,2-a]pyrimidine scaffold present in the compound has been linked to anticancer activity in several studies. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including A431 (squamous carcinoma), A549 (lung cancer), and PC-3 (prostate cancer). For example, a derivative exhibited GI50 values at nanomolar concentrations, indicating potent antiproliferative effects .
Table 2: Anticancer Activity of Similar Compounds
| Cell Line | GI50 (μM) |
|---|---|
| A431 | 0.16 |
| A549 | 2.5 |
| PC-3 | 3 |
The biological mechanisms underlying the activities of these compounds often involve the inhibition of key enzymes or pathways associated with bacterial growth or cancer cell proliferation. For instance, docking studies suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for cell survival .
Case Studies
- Antibacterial Efficacy : In a comparative study, derivatives of thiazolidinones were tested against multiple bacterial strains, revealing that certain modifications significantly enhanced their antibacterial potency compared to traditional antibiotics.
- Cancer Cell Proliferation : A series of experiments demonstrated that specific structural modifications in pyrido[1,2-a]pyrimidines led to increased inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Q. Purity optimization :
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
- Final product purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic
Use a combination of spectroscopic and analytical methods:
- NMR spectroscopy : Compare experimental H and C NMR chemical shifts with computational predictions (e.g., DFT calculations) to validate stereochemistry and substituent positions .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray crystallography (if crystals are obtainable): Resolve the Z-configuration of the thiazolidinone methylidene group .
What solvents and catalysts are optimal for its synthesis?
Q. Basic
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for condensation steps due to high polarity and stability at elevated temperatures .
- Catalysts : Lewis acids (e.g., ZnCl) for thiazolidinone ring formation; triethylamine or DBU for deprotonation in coupling reactions .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced
- Temperature control : Reflux in acetonitrile (80–90°C) for 12–24 hours to maximize coupling efficiency .
- Catalyst screening : Test alternative catalysts (e.g., Pd/C for hydrogenation steps) to reduce side products .
- Stepwise monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Stability testing : Assess compound degradation in buffer solutions (e.g., PBS) via LC-MS to rule out false negatives .
- Structural analogs : Synthesize derivatives (e.g., morpholinyl chain modifications) to isolate activity-contributing moieties .
What methodologies are recommended for studying interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure binding kinetics (K, k/k) to receptors like kinases or GPCRs .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., PDK1 or EGFR) .
- Cellular assays : Conduct fluorescence-based competitive binding studies in live cells using labeled probes .
How does the compound’s structural uniqueness influence its biological activity?
Advanced
The compound’s activity arises from:
Thioxothiazolidinone core : Enhances electrophilicity for covalent binding to cysteine residues in target proteins .
Morpholinylpropylamino group : Improves solubility and membrane permeability via hydrogen bonding with phospholipids .
| Structural Feature | Role in Bioactivity | Comparison to Analogs |
|---|---|---|
| Z-configuration at C5 | Ensures proper spatial alignment for target binding | E-configuration analogs show reduced potency |
| Pyrido[1,2-a]pyrimidin-4-one | Facilitates π-π stacking with aromatic residues | Pyrimidine-only cores lack planar rigidity |
How can researchers distinguish this compound from structurally similar analogs?
Q. Advanced
- Comparative SAR studies : Test derivatives lacking the morpholinyl group or thioxo moiety for activity loss .
- Thermogravimetric analysis (TGA) : Compare thermal decomposition profiles to identify stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
